![molecular formula C15H8ClFO5S B2762311 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866346-86-3](/img/structure/B2762311.png)

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

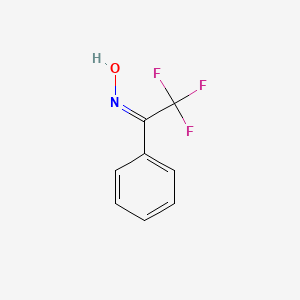

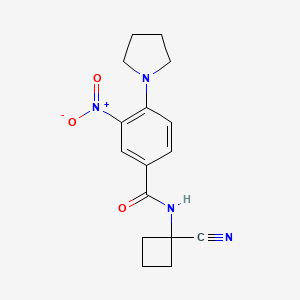

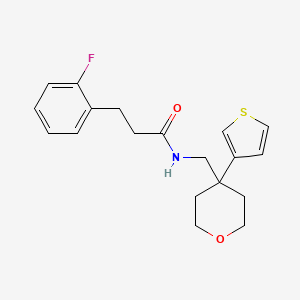

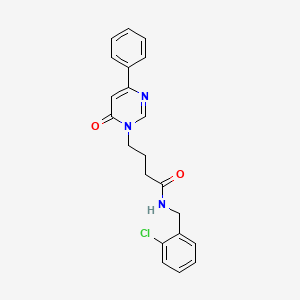

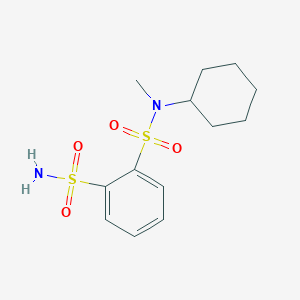

The compound appears to contain a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety, and a 7-hydroxy-2H-chromen-2-one (a type of coumarin) moiety . Sulfonyl groups are often used in organic chemistry to increase the solubility of compounds, and coumarins are a type of aromatic compound often found in plants .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3-chloro-4-fluorophenylsulfonyl moiety would likely contribute to the polarity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and coumarin moieties. Sulfonyl groups are typically quite stable but can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could increase its solubility in polar solvents .科学研究应用

- Anti-Inflammatory Properties : Researchers have investigated its potential as an anti-inflammatory agent due to its structural resemblance to natural flavonoids. It may modulate inflammatory pathways and contribute to drug development for conditions like arthritis and inflammatory bowel diseases .

- Anticancer Activity : The compound’s hydroxychromone scaffold has been explored for its anticancer effects. It could inhibit tumor growth or metastasis by targeting specific cellular pathways .

- Fluorosulfonyl Radical Chemistry : Sulfonyl fluorides, including this compound, play a crucial role in chemical biology. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides. These compounds are valuable tools for labeling biomolecules and studying biological processes .

- Functional Materials : Researchers have investigated the incorporation of this compound into functional materials. Its unique structure may contribute to the development of organic semiconductors, sensors, or optoelectronic devices .

- Phytohormone Analogs : The compound’s resemblance to indole-3-acetic acid (a plant hormone) suggests potential applications in plant growth regulation. Further studies explore its effects on seed germination, root development, and stress responses .

- Sulfonylation Reactions : Chemists have utilized this compound as a sulfonylating agent in synthetic transformations. It participates in C–H functionalization, cross-coupling reactions, and other synthetic methodologies .

- Fluorescent Probes : Researchers have labeled cellular components with derivatives of this compound to visualize specific targets in biological assays. Its fluorescence properties make it useful for tracking cellular processes .

Medicinal Chemistry and Drug Development

Chemical Biology

Materials Science

Plant Biology

Organic Synthesis

Biological Assays and Probes

安全和危害

作用机制

Mode of Action

It is known that sulfonyl compounds often interact with their targets through the formation of covalent bonds, leading to changes in the target’s function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

属性

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO5S/c16-11-7-10(3-4-12(11)17)23(20,21)14-5-8-1-2-9(18)6-13(8)22-15(14)19/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFGAMRWJRGVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)